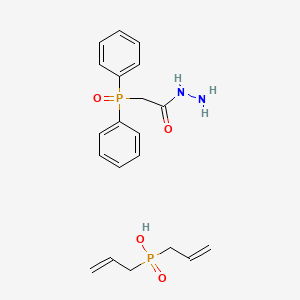

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate

説明

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate (CAS: 103597-89-3) is a phosphorus-containing acetohydrazide derivative with the molecular formula C₂₀H₂₆N₂O₄P₂ and a molecular weight of 420.38 g/mol . Its structure features a diphenylphosphoryl group attached to an acetohydrazide backbone, further modified by a diallylphosphinate moiety.

特性

分子式 |

C20H26N2O4P2 |

|---|---|

分子量 |

420.4 g/mol |

IUPAC名 |

bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |

InChI |

InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |

InChIキー |

WQCRONXEXWDVKK-UHFFFAOYSA-N |

正規SMILES |

C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

化学反応の分析

Types of Reactions

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.

Major Products Formed

科学的研究の応用

2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:

作用機序

The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Phosphorylated Acetohydrazides

- Compound 119 (from ): Synthesized from 2-(diphenylphosphoryl)acetohydrazide (117) and allyl isothiocyanate, yielding a phosphorylated triazolethione (90% yield).

- CAS 135689-08-6 (): A related compound with a propenylidene substituent (C₂₃H₂₁N₂O₂P, MW 388.4). The absence of diallylphosphinate in this derivative reduces its molecular weight and may alter solubility or coordination properties compared to the target compound .

Halogenated and Aromatic Derivatives

- 2-(4-Bromophenoxy)acetohydrazide (): Features a bromophenoxy group, enabling coordination with metals like Ni(II). The electron-withdrawing bromine contrasts with the electron-rich phosphoryl groups in the target compound, affecting ligand-metal interactions .

- 2-(2,6-Dichlorophenyl)acetohydrazide (–14): Contains chlorine substituents (C₈H₈Cl₂N₂O), enhancing electronegativity and stability. Unlike the target compound, this derivative lacks phosphorus, impacting its reactivity and toxicity profile .

Heterocyclic and Bioactive Derivatives

- Coumarin-acetohydrazides (): Combine acetohydrazide with a coumarin moiety (e.g., compound 4), known for fluorescence and antimicrobial activity. The coumarin group introduces π-π stacking capabilities absent in phosphorus-containing derivatives .

- Pyrimidine-thioacetohydrazides (): Derivatives like 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibit antimicrobial activity. The thioether and pyrimidine groups enhance microbial inhibition compared to phosphoryl-based structures .

Physicochemical Properties

Antimicrobial Activity

- Pyrimidine-thioacetohydrazides (): Demonstrated potent antimicrobial activity against E. coli and fungi, with substituents like 4-aminophenyl enhancing efficacy .

- Phenoxyacetic Acid Derivatives (): Compounds like 2-(3,5-dimethoxyphenoxy)acetohydrazide showed 21 mm inhibition zones against E. coli, comparable to ampicillin .

- Target Compound : Phosphoryl groups may confer unique enzyme inhibition (e.g., NTPDases, as seen in related compounds in ), but direct antimicrobial data are unavailable .

Coordination Chemistry

- The target compound’s diallylphosphinate group could act as a bidentate ligand, similar to 2-(4-bromophenoxy)acetohydrazide, which forms stable Ni(II) complexes .

Key Research Findings and Gaps

Synthetic Pathways : The target compound’s synthesis likely involves phosphorylation and allylation steps (analogous to ), but yields and conditions are undocumented .

Biological Potential: Phosphorylated derivatives (e.g., ’s NTPDase inhibitors) suggest therapeutic promise, but the target compound’s specific activity remains unexplored .

Safety Profile : Halogenated analogs () require stringent handling; the target’s phosphorus groups may pose distinct hazards (e.g., neurotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。